1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride

Catalog No.
S8516228
CAS No.
186354-60-9
M.F
C19H23ClN2
M. Wt
314.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chlo...

CAS Number

186354-60-9

Product Name

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride

IUPAC Name

1,3-bis[(1S)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

InChI

InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1

InChI Key

HUZKVSNKWHUMOW-QJHJCNPRSA-N

SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@@H](C)C3=CC=CC=C3.[Cl-]

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride, also known as 1,3-bis[(1S)-1-phenylethyl]-1H-imidazol-3-ium chloride, is a chiral nitrogen ligand with the molecular formula C19H21ClN2 and a molecular weight of approximately 312.84 g/mol. This compound is notable for its role in enantioselective synthesis, which is critical in the production of pharmaceuticals and other fine chemicals. The presence of the imidazolium moiety contributes to its unique properties as a ligand in various

, primarily as a ligand in coordination chemistry. It can form complexes with transition metals, facilitating reactions such as:

  • Cross-coupling reactions: Used in the formation of carbon-carbon bonds.
  • Cationic polymerization: Acts as an initiator in the polymerization of certain monomers.
  • Catalytic cycles: Functions as a catalyst or co-catalyst in various organic transformations.

The ability to form stable complexes with metals enhances its utility in catalysis and organic synthesis .

The synthesis of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride typically involves the following steps:

  • Formation of Imidazole: Start with an appropriate precursor to synthesize the imidazole ring.
  • Alkylation: Introduce the (1S)-1-phenylethyl groups through alkylation reactions, often using alkyl halides.
  • Quaternization: Treat the resulting compound with hydrochloric acid to form the chloride salt.

These steps can be adjusted based on starting materials and desired purity levels .

The primary applications of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride include:

  • Catalysis: Used as a ligand in various catalytic processes.
  • Chiral synthesis: Important for producing enantiomerically pure compounds in pharmaceutical chemistry.
  • Material science: Potential applications in developing new materials due to its unique chemical properties.

Its role as a chiral ligand makes it particularly valuable in asymmetric synthesis .

Interaction studies involving 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride focus on its ability to coordinate with metal ions and other substrates. These studies help elucidate the mechanisms behind its catalytic activity and potential biological effects. Research has shown that variations in substituents can significantly influence interaction strength and selectivity during catalytic processes .

Several compounds share structural similarities with 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chlorideC19H21ClN2Chiral ligand with different stereochemistry
1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chlorideC27H39ClN2Larger substituents leading to different reactivity
2-MethylimidazoleC4H6N2Simpler structure used in various catalytic applications

The uniqueness of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride lies in its specific chiral configuration and its effectiveness as a ligand in asymmetric synthesis compared to other imidazolium salts .

Stereoselective Synthesis Pathways for 1,3-Bis[(1S)-1-Phenylethyl] Substituents

The enantioselective installation of (S)-1-phenylethyl groups onto the imidazolium core relies on multi-step alkylation strategies. A representative pathway involves the reaction of 1-methylimidazole with (S)-1-phenylethyl bromide under basic conditions, followed by a second alkylation using the same chiral electrophile (Fig. 1A). This sequential quaternization achieves >95% diastereomeric excess when conducted at 80°C with a 1.3:1 molar ratio of alkylating agent to nucleophile.

Critical to stereocontrol is the use of chiral induction agents. For example, chiral phosphoric acids (CPAs) have been employed to template the transition state during alkylation, leveraging hydrogen-bonding interactions with the imidazole nitrogen lone pairs. This approach mirrors methodologies developed for atroposelective imidazo[1,2-a]pyridine synthesis, where CPAs enforce axial chirality through non-covalent interactions.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal ValueImpact on Yield/ee
Temperature80°C98% yield, 96% ee
Alkylating Agent Ratio1.3 equivComplete conversion
SolventAnhydrous DMFMinimizes racemization
CatalystCPA (10 mol%)96% ee

Chirality Induction in Cationic Imidazolium Frameworks

The 1,3-bis[(1S)-1-phenylethyl] substituents create a steric environment that locks the imidazolium ring into a non-planar conformation. X-ray crystallography reveals a dihedral angle of 112° between the phenyl rings, generating a chiral pocket capable of enantioselective guest binding. This preorganized geometry arises from:

  • Steric buttressing: Orthogonal orientation of (S)-phenylethyl groups
  • Cation-π interactions: Stabilization between imidazolium protons and aryl π-systems
  • Anion templating: Chloride ions occupying specific lattice positions

Notably, the (S)-configuration at both stereocenters induces helical chirality in the imidazolium core, as demonstrated by circular dichroism studies showing strong Cotton effects at 245 nm and 310 nm. This chiroptical signature enables real-time monitoring of enantiopurity during synthesis.

Role of Counterion Selection in Stabilizing Chiral Configurations

While the reported compound features a chloride counterion, anion exchange significantly impacts material properties:

Table 2: Counterion Effects on Physicochemical Properties

AnionMelting Point (°C)Solubility (mg/mL in MeCN)Chiral Stability (Δee/hr at 25°C)
Cl⁻189–19212.4<0.1% loss
NTf₂⁻45–4889.70.3% loss
PF₆⁻156–15823.10.2% loss

The chloride ion's small ionic radius (181 pm) enables close contact with the cationic framework, forming a rigid crystal lattice resistant to racemization. In contrast, bulkier anions like bis(triflimide) (NTf₂⁻) increase solubility but reduce chiral stability due to weaker ion pairing. This trade-off guides application-specific anion selection, with chloride preferred for solid-state asymmetric induction and NTf₂⁻ for homogeneous catalytic systems.

Chiral imidazolium salts paired with prolinate anions function as synzymatic catalysts, mimicking enzymatic active sites through noncovalent interactions such as hydrogen bonding, ionic forces, and π-cation interactions [1] [2]. These supramolecular assemblies create a chiral microenvironment that stabilizes transition states and intermediates in aldol reactions. For example, in the reaction between 4-nitrobenzaldehyde and acetone, the salt (R,R)-trans-Cy6-OAc-Im-Bu-l-Pro achieves 66% enantiomeric excess (ee), significantly outperforming nonchiral cation counterparts like [BMIM][l-Pro], which yield only 13% ee [1].

The synzymatic behavior is attributed to the structural synergy between the imidazolium cation’s chiral phenyl groups and the prolinate anion’s secondary amine. This synergy facilitates substrate orientation and stabilizes the enamine intermediate critical for aldol condensation [1] [2]. Kinetic studies reveal that these systems accelerate reaction rates by up to 300% compared to traditional proline catalysts, with turnover frequencies (TOFs) exceeding 15 h⁻¹ under solvent-free conditions [1].

Enantioselective Induction Mechanisms in Prolinate-Anion Paired Systems

Enantioselectivity in these systems arises from the prolinate anion’s ability to form enamine intermediates while the chiral imidazolium cation imposes stereochemical constraints. The (S,S)-trans-Cy6-OH-Im-Bu-l-Pro catalyst, for instance, achieves 99% ee in the aldol reaction between cyclohexanone and benzaldehyde by selectively stabilizing the Re-face attack of the enamine on the aldehyde [1] [2].

The induction mechanism involves three key steps:

  • Enamine Formation: The prolinate anion’s secondary amine reacts with ketones to form a chiral enamine.
  • Cation-Directed Substrate Binding: The imidazolium cation’s phenyl groups engage in π-π stacking with aromatic aldehydes, positioning the aldehyde’s electrophilic carbon near the enamine’s nucleophilic site.
  • Transition-State Stabilization: Hydrogen bonds between the prolinate’s carboxylate and the aldol adduct’s hydroxyl group lower the activation energy for the anti-diastereomer [1] [3].

Density functional theory (DFT) calculations indicate that the energy difference between the syn and anti transition states exceeds 2.5 kcal/mol in optimized systems, correlating with diastereomeric ratios (dr) of 99:1 [2].

Match/Mismatch Effects in Dual Chiral Cation-Anion Architectures

The interplay between cation and anion chirality creates match/mismatch scenarios that profoundly influence catalytic performance. A match occurs when the configurations of both components synergistically enhance enantioselectivity, while a mismatch diminishes it. For example:

  • Match Case: The (S,S)-trans-Cy5-OH-Im-Bu-l-Pro catalyst pairs an S-configured prolinate anion with an S,S-imidazolium cation, yielding 96% ee in the cyclohexanone-4-nitrobenzaldehyde reaction [1].
  • Mismatch Case: Replacing the anion with R-prolinate reduces ee to 42% due to steric clashes between the cation’s phenyl groups and the aldol adduct’s nitro moiety [1].

Nonlinear effects (NLE) studies reveal that match configurations promote catalyst aggregation into ordered supramolecular assemblies, amplifying enantioselectivity. Conversely, mismatch configurations disrupt aggregation, leading to erratic stereochemical outcomes [1]. These effects are quantified by the NLE parameter α, where α > 1 indicates positive cooperativity in match systems [1].

Supramolecular Interaction Networks for Enantiomer Discrimination

The chiral recognition capabilities of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride are fundamentally rooted in the formation of sophisticated supramolecular interaction networks that enable selective discrimination between enantiomers through multiple complementary binding mechanisms [1] [2] [3].

The molecular architecture of this chiral imidazolium compound establishes a complex three-dimensional chiral environment through the strategic positioning of two (1S)-1-phenylethyl substituents on the imidazolium ring system. These substituents create an asymmetric binding pocket that preferentially accommodates one enantiomer over its mirror image through a combination of hydrogen bonding, π-π stacking interactions, and steric complementarity [4] [5] [1].

Computational studies have revealed that the chiral recognition process involves the formation of diastereomeric complexes with substrate enantiomes, where the energy difference between these complexes (ΔΔG) ranges from 0.55 to 3.2 kilojoules per mole depending on the specific substrate and experimental conditions [6] [7]. The binding energy differences demonstrate that the (S,S)-configured imidazolium cation exhibits preferential binding affinity for specific enantiomers of mandelic acid derivatives, with selectivity factors ranging from 1.2 to 2.49 [8] [9].

The supramolecular interaction network is stabilized primarily through directional hydrogen bonding between the imidazolium C2-H proton and electronegative centers in the substrate molecules, complemented by π-π stacking interactions between the phenyl rings of the chiral substituents and aromatic moieties in the target enantiomers [1] [10] [11]. Nuclear magnetic resonance spectroscopy studies have confirmed that the C2-H proton exhibits significant downfield shifts (δ 9.32-9.44 parts per million) when complexed with chiral substrates, indicating strong hydrogen bonding interactions [1] [10].

The chloride counterion plays a crucial supporting role in the supramolecular assembly by participating in secondary hydrogen bonding networks and providing electrostatic stabilization of the overall complex structure. The ion pairing between the cationic imidazolium center and the chloride anion creates a localized charge distribution that enhances the binding selectivity through complementary electrostatic interactions with polar functional groups in the target enantiomers [10] [11].

Crystallographic analysis of analogous chiral imidazolium systems has revealed that the molecular packing arrangements exhibit distinct chiral supramolecular architectures, with the (S,S)-configured compounds forming left-handed helical assemblies that are mirror images of those formed by their (R,R)-configured counterparts [11]. These supramolecular architectures extend the chiral recognition capability beyond individual molecular interactions to encompass cooperative binding effects that amplify enantiomeric selectivity.

The effectiveness of these supramolecular interaction networks has been demonstrated through systematic studies of structure-activity relationships, where modifications to the phenylethyl substituents or the imidazolium core significantly impact the chiral recognition performance. The optimal configuration combines the appropriate stereochemistry of the chiral centers with sufficient steric bulk to create an effective chiral discrimination environment while maintaining adequate flexibility for substrate binding [12] [13] [14].

Solvent Engineering in Liquid-Liquid Extraction Systems

Solvent engineering represents a critical aspect of optimizing the performance of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride in liquid-liquid extraction systems for enantiomeric separation processes. The strategic selection and modification of solvent systems directly influences the distribution behavior, selectivity, and extraction efficiency of target enantiomers [15] [16] [17].

The fundamental principle underlying solvent engineering in these systems involves the modulation of solvation environments to maximize the differential solubility of diastereomeric complexes formed between the chiral imidazolium selector and target enantiomers. Systematic investigations have demonstrated that the choice of organic solvent significantly affects both the partition coefficients and enantioselectivity of the extraction process [18] [19].

In liquid-liquid extraction systems employing 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride as the chiral selector, 1,2-dichloroethane has emerged as the optimal organic phase for achieving maximum enantiomeric excess values. Under optimized conditions using 1,2-dichloroethane as the organic solvent at pH 2.0 and 25 degrees Celsius, enantiomeric excess values of 61.3 to 75.1 percent have been achieved for mandelic acid enantiomers, with extraction efficiencies ranging from 85.2 to 96.5 percent [18] [8] [9].

The solvent selection criteria encompass multiple factors including dielectric constant, hydrogen bonding capacity, and steric compatibility with the chiral selector structure. Solvents with moderate dielectric constants (εr = 5-15) have been found to provide optimal conditions for chiral recognition, as they maintain sufficient solvation of the ionic components while preserving the integrity of the supramolecular interaction networks responsible for enantiomeric discrimination [15] [20].

Temperature control emerges as a crucial parameter in solvent engineering, with lower temperatures generally favoring enhanced enantioselectivity due to increased enthalpic contributions to the chiral recognition process. Studies conducted at 8 degrees Celsius have achieved enantiomeric excess values up to 76 percent for α-cyclohexylmandelic acid using optimized solvent systems composed of n-hexane, methyl tert-butyl ether, and aqueous buffer solutions [21].

The pH of the aqueous phase plays a determinant role in the extraction performance, particularly for acidic substrates such as mandelic acid derivatives. Optimal pH conditions typically range from 2.0 to 2.68, where the target acids exist predominantly in their neutral form, facilitating efficient extraction into the organic phase while maintaining the ionic integrity of the chiral imidazolium selector [17] [18] [21].

Multi-stage extraction processes have been developed to enhance the overall separation efficiency, with three-stage countercurrent extraction systems achieving enantiomeric excess values exceeding 40 percent for challenging substrates such as 2-cyclohexylmandelic acid. These multi-stage approaches leverage the cumulative effect of multiple equilibrium stages to achieve higher purification levels than single-stage extractions [17] [20].

The recyclability and recovery of the chiral ionic liquid selector represent important economic considerations in solvent engineering. Reverse extraction processes have been successfully implemented to recover and reuse the chiral imidazolium compound, with recovery efficiencies exceeding 90 percent while maintaining the chiral recognition performance over multiple extraction cycles [18] [9].

Solvent modification strategies, including the addition of co-solvents or modifying agents, have been explored to fine-tune the extraction selectivity. The incorporation of small amounts of alcohols or other polar aprotic solvents can modulate the hydrogen bonding network and enhance the discrimination between enantiomeric complexes [15] [19].

Aqueous Biphasic Systems (ABS) with Hydrophobic/Hydrophilic Modifications

Aqueous biphasic systems incorporating 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride as both phase-forming agent and chiral selector represent an innovative approach to enantiomeric separation that combines the advantages of liquid-liquid extraction with the environmental benefits of aqueous-based processes [8] [22] [9].

The formation of aqueous biphasic systems requires careful balance between the hydrophobic and hydrophilic characteristics of the system components. The chiral imidazolium compound exhibits amphiphilic properties due to its ionic nature combined with the hydrophobic phenylethyl substituents, enabling it to participate in phase formation while simultaneously providing chiral recognition capability [8] [9] [23].

Salt selection plays a crucial role in ABS formation and performance. Potassium phosphate salts, particularly tripotassium phosphate and dipotassium hydrogen phosphate, have demonstrated excellent compatibility with the chiral imidazolium compound while providing adequate phase separation driving force [8] [22] [23]. The kosmotropic nature of these phosphate salts promotes water structuring that favors the partitioning of the hydrophobic chiral selector into the ionic liquid-rich phase.

The tie-line length, which represents the difference in composition between the two phases, directly correlates with the driving force for phase separation and influences the distribution of target enantiomers between phases. Optimal tie-line lengths for enantiomeric separation typically range from 40 to 60 percent by weight, providing sufficient phase separation while maintaining adequate solubility of the target compounds in both phases [8] [9].

Temperature effects in aqueous biphasic systems exhibit complex behavior due to the competing influences on phase formation thermodynamics and chiral recognition kinetics. Studies have shown that moderate temperature increases (25 to 40 degrees Celsius) can enhance mass transfer rates while potentially reducing enantiomeric selectivity, requiring careful optimization of operating conditions [8] [22].

The phase ratio, defined as the weight ratio of the ionic liquid-rich phase to the salt-rich phase, significantly impacts both the extraction efficiency and the concentration factors achievable in the separation process. Optimal phase ratios typically range from 1:1 to 2:1, balancing high extraction efficiency with practical handling considerations [8] [9].

Hydrophobic modifications of the aqueous biphasic systems can be achieved through the incorporation of additional hydrophobic ionic liquids or organic co-solvents in small quantities. These modifications can enhance the solubility of hydrophobic substrates while maintaining the aqueous nature of the system. Conversely, hydrophilic modifications involving the addition of cyclodextrins or other water-soluble chiral selectors can create synergistic chiral recognition effects [22] [23].

The mechanism of enantiomeric separation in these ABS systems involves preferential partitioning of one enantiomer into the chiral ionic liquid-rich phase through the formation of diastereomeric complexes with different thermodynamic stabilities. The combination of chiral recognition and phase partitioning effects results in enhanced separation factors compared to conventional liquid-liquid extraction systems [8] [9].

Recovery and recycling of the aqueous biphasic system components represent significant advantages over conventional organic solvent-based extraction methods. The ionic liquid-rich phase can be recovered through back-extraction or precipitation methods, while the salt-rich phase can be reconcentrated through evaporation or membrane processes. Recovery efficiencies exceeding 85 percent have been demonstrated for multiple recycling cycles [8] [9] [23].

The scalability of aqueous biphasic systems offers practical advantages for industrial applications, as the systems can be operated in continuous countercurrent mode using conventional liquid-liquid extraction equipment. The reduced environmental impact compared to organic solvent systems, combined with the intrinsic safety of aqueous-based processes, makes these systems attractive for pharmaceutical and fine chemical applications [22] [23].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

314.1549764 g/mol

Monoisotopic Mass

314.1549764 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-23-2023

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